3-Vinyl-4H-1,2-dithiin is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 144.26 g/mol. Its Chemical Abstracts Service number is 62488-53-3. This compound is classified under the category of vinyldithiins, which are known for their potential biological activities, including antimicrobial properties and other therapeutic applications.
3-Vinyl-4H-1,2-dithiin is primarily derived from garlic (Allium sativum) and other allium species. It can be synthesized through various methods, particularly involving the transformation of allicin, a well-known compound found in garlic. The synthesis processes often utilize different organic solvents and conditions to optimize yield and purity.
This compound falls under the broader category of organosulfur compounds, specifically within the subcategory of dithiins. Dithiins are characterized by their unique sulfur-sulfur bonds and have been studied for their chemical reactivity and biological significance.
The synthesis of 3-vinyl-4H-1,2-dithiin can be achieved through several methods:
The optimization of synthesis conditions, such as temperature and reaction time, is crucial for maximizing yields. For example, optimal conditions for synthesizing related compounds have been identified at specific temperatures and times .
3-Vinyl-4H-1,2-dithiin participates in various chemical reactions typical of organosulfur compounds:
The kinetics of these reactions can vary significantly based on the method employed (microwave vs. conventional), with microwave-assisted reactions typically exhibiting faster kinetics due to enhanced energy input .
The mechanism through which 3-vinyl-4H-1,2-dithiin exerts its biological effects is not fully elucidated but is believed to involve:
Experimental studies have indicated that derivatives of dithiin compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
3-Vinyl-4H-1,2-dithiin is typically a yellowish liquid or solid at room temperature with a characteristic odor associated with garlic.
Key chemical properties include:
Relevant analyses often employ techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for characterization .
3-Vinyl-4H-1,2-dithiin has several notable applications in scientific research:
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